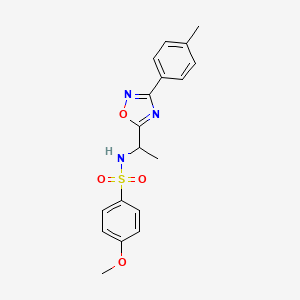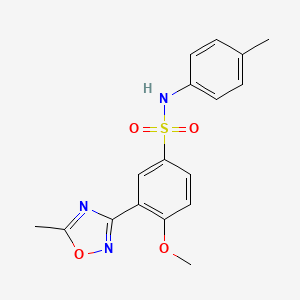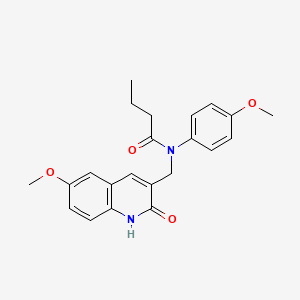![molecular formula C22H19Cl2N3O4S B7702460 4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7702460.png)
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is a complex organic compound that features a benzamide core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of benzyl, dichlorophenyl, and sulfonylamino groups contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl-(2,5-dichlorophenyl)sulfonylamino Intermediate: This step involves the reaction of benzylamine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the sulfonylamino intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzamide: The final step involves coupling the acetylated intermediate with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up and automated to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonylamino and dichlorophenyl groups is crucial for its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[2-[Benzyl-(2,4-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
- 4-[[2-[Benzyl-(2,5-difluorophenyl)sulfonylamino]acetyl]amino]benzamide
- 4-[[2-[Benzyl-(3,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
Uniqueness
4-[[2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of benzyl, dichlorophenyl, and sulfonylamino groups provides a distinct profile that can be advantageous in various applications.
Eigenschaften
IUPAC Name |
4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O4S/c23-17-8-11-19(24)20(12-17)32(30,31)27(13-15-4-2-1-3-5-15)14-21(28)26-18-9-6-16(7-10-18)22(25)29/h1-12H,13-14H2,(H2,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLOUHKZSOXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702382.png)


![N-(3,4-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7702401.png)
![N-(2,3-dimethylphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7702406.png)
![N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7702416.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B7702430.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B7702434.png)
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7702454.png)
![N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B7702468.png)
![3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL](/img/structure/B7702473.png)

